5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative with a complex structure featuring a 4-chlorophenyl group, a 4-methoxybenzoyl moiety, and a morpholinylethyl side chain. Its synthesis typically involves multi-step reactions, including condensation and cyclization, to install the aryl, benzoyl, and morpholine-based substituents . The morpholine group enhances solubility and may facilitate hydrogen bonding, while the 4-methoxybenzoyl and 4-chlorophenyl groups contribute to electronic and steric effects that influence molecular interactions .
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5/c1-31-19-8-4-17(5-9-19)22(28)20-21(16-2-6-18(25)7-3-16)27(24(30)23(20)29)11-10-26-12-14-32-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBWQTHBHNFNLE-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl derivatives and 4-methoxybenzoyl derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties could be explored for therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the pyrrolone core, affecting physicochemical properties and bioactivity. A comparative analysis is provided below:
*Calculated based on molecular formula.
Abbreviations : Bz = benzoyl; Ph = phenyl; Me = methyl; MeO = methoxy.
Physicochemical and Spectral Comparisons
- NMR Spectroscopy : highlights that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in related pyrrolones). For the target compound, the 4-methoxybenzoyl group likely deshields nearby protons compared to the 4-methylbenzoyl group in Compound 28, as seen in analogous studies .
- Crystallography : Isostructural chloro/bromo analogs (e.g., compounds 4 and 5 in ) exhibit nearly identical conformations but adjusted crystal packing due to halogen size differences. The 4-chlorophenyl group in the target compound may promote Cl···π or halogen bonding in the solid state .
- Thermal Stability : Compound 28’s melting point (238–240°C) suggests higher crystallinity compared to morpholine-containing analogs, where the flexible side chain may reduce melting points .
Bioactivity and Therapeutic Potential
- Antimicrobial Activity : A structurally related thiazole-pyrrolone hybrid (4-(4-chlorophenyl)-2-[...]thiazole) demonstrates antimicrobial properties, suggesting the target compound’s 4-chlorophenyl and morpholine groups could synergize in similar applications .
- Solubility and Binding : The morpholine group’s ability to form hydrogen bonds may improve aqueous solubility compared to alkyl or aryl substituents, as seen in pharmacokinetic studies of morpholine-containing drugs .
Research Findings and Challenges
- Structural Insights: Computational tools like Multiwfn and SHELX enable detailed electron density analysis and crystallographic refinement, critical for understanding noncovalent interactions (e.g., van der Waals, H-bonding) in analogs.
- Knowledge Gaps: Limited bioactivity data for the target compound necessitates further assays. Comparative studies with fluorophenyl or nitro derivatives (e.g., ) could elucidate substituent effects on efficacy.
- Synthetic Hurdles : Installing the morpholinylethyl group may require specialized reagents or catalysts, increasing complexity compared to simpler alkyl substituents .
Q & A
Q. What are the critical steps and reagents in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including:
- Oxidation/Reduction : Use of sodium borohydride for selective reduction of ketone groups and potassium permanganate for oxidizing intermediates .
- Substitution Reactions : Electrophilic aromatic substitution on the chlorophenyl moiety, requiring anhydrous conditions and catalysts like BF₃·Et₂O .
- Coupling Reactions : Formation of the pyrrolone core via nucleophilic acyl substitution, facilitated by morpholin-4-yl ethylamine under reflux in dichloromethane .
Optimization : Yield improvement (≥70%) is achieved through solvent selection (e.g., DMF for polar intermediates) and temperature control (0–5°C for exothermic steps) .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., hydroxy group at C3, methoxybenzoyl at C4) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyrrolone ring (e.g., E/Z configuration of the benzoyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 470.12 vs. calculated 470.15 for C₂₄H₂₂ClNO₅) .
Q. What preliminary biological activity has been observed, and what assays are used for screening?
- Antimicrobial Screening : Broth microdilution assays against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays show IC₅₀ = 2.3 µM against COX-2, attributed to hydrogen bonding with the hydroxy group .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key synthetic steps (e.g., pyrrolone ring formation)?
- Computational Modeling : Density Functional Theory (DFT) calculations identify transition states and activation energies (e.g., ΔG‡ = 18.5 kcal/mol for ring closure) .
- Isotopic Labeling : ¹⁸O-tracing confirms hydroxylation occurs via water-mediated nucleophilic attack .
- Kinetic Studies : Pseudo-first-order kinetics reveal rate-determining steps (e.g., acylation of morpholine ethylamine) .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?
- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound solubility and protein binding .
- Structural Analogues : Test derivatives (e.g., fluoro vs. chloro substituents) to isolate electronic effects on target affinity .
- Dose-Response Reproducibility : Validate results across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies identify biological targets for this compound?
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Thermal Shift Assays : Monitor protein denaturation to identify stabilized targets (e.g., HSP90 stabilization by 0.5°C shift at 10 µM) .
- CRISPR-Cas9 Knockout Screens : Identify gene pathways whose disruption nullifies compound efficacy .
Q. How can solubility and stability challenges in aqueous buffers be mitigated for in vivo studies?
- Co-Solvent Systems : Use cyclodextrin (20% w/v) to enhance solubility (from 0.1 mg/mL to 2.5 mg/mL in PBS) .
- Prodrug Design : Esterify the hydroxy group to improve plasma stability (t₁/₂ increased from 1.2 h to 6.7 h in rat serum) .
Q. What computational models predict off-target interactions or toxicity?
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- QSAR Models : Correlate substituent lipophilicity (ClogP) with hepatotoxicity (R² = 0.89 in murine models) .
Methodological Considerations
Q. How are statistical design of experiments (DoE) principles applied to optimize synthesis?
- Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical parameters (e.g., catalyst loading contributes 65% to yield variance) .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., 15°C increase reduces byproduct formation by 40%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
